molecular formula C9H6Cl3NO3 B2493885 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid CAS No. 39263-98-4

3,5-Dichloro-2-(2-chloroacetamido)benzoic acid

Cat. No.: B2493885
CAS No.: 39263-98-4
M. Wt: 282.5
InChI Key: XQEXUNLSFWPBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2-(2-chloroacetamido)benzoic acid is a chemical compound with the molecular formula C9H6Cl3NO3. It is known for its applications in various scientific research fields due to its unique chemical properties. This compound is characterized by the presence of two chlorine atoms and a chloroacetamido group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid typically involves the chlorination of 2-amino-3,5-dichlorobenzoic acid followed by the introduction of a chloroacetamido group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms, which can be replaced by other nucleophiles.

    Hydrolysis: The chloroacetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild heating conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products:

    Substitution Reactions: Products may include derivatives where the chlorine atoms are replaced by other functional groups.

    Hydrolysis: The major products are 2-amino-3,5-dichlorobenzoic acid and chloroacetic acid.

Scientific Research Applications

3,5-Dichloro-2-(2-chloroacetamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural properties.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    2-Amino-3,5-dichlorobenzoic acid: Shares the benzoic acid core but lacks the chloroacetamido group.

    3,5-Dichloro-2-hydroxybenzoic acid: Contains hydroxyl group instead of the chloroacetamido group.

    2-Chloro-3,5-dinitrobenzoic acid: Contains nitro groups instead of the chloroacetamido group.

Uniqueness: 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid is unique due to the presence of both chloroacetamido and dichlorobenzoic acid moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

3,5-dichloro-2-[(2-chloroacetyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3NO3/c10-3-7(14)13-8-5(9(15)16)1-4(11)2-6(8)12/h1-2H,3H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEXUNLSFWPBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)NC(=O)CCl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.